

Comparative Analysis of CRT0066101 Potency Across Protein Kinase D Isoforms

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Compound of Interest		
Compound Name:	CRT0066101 dihydrochloride	
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For Researchers, Scientists, and Drug Development Professionals: A Guide to the Inhibitory Activity of CRT0066101

This guide provides a detailed comparison of the half-maximal inhibitory concentration (IC50) values for the potent and orally active pan-PKD inhibitor, CRT0066101, across the three isoforms of Protein Kinase D (PKD). The supporting experimental data and methodologies are presented to offer a clear perspective on its efficacy and selectivity.

Potency of CRT0066101 Against PKD Isoforms

CRT0066101 demonstrates high potency against all three PKD isoforms, with IC50 values in the low nanomolar range. This indicates strong inhibitory action against PKD1, PKD2, and PKD3.

Isoform	IC50 (nM)	
PKD1	1.0[1][2][3][4][5][6][7]	
PKD2	2.5[1][2][3][4][5][6][7]	
PKD3	2.0[1][2][3][4][5][6][7]	

Experimental Protocols

Biochemical IC50 Determination:





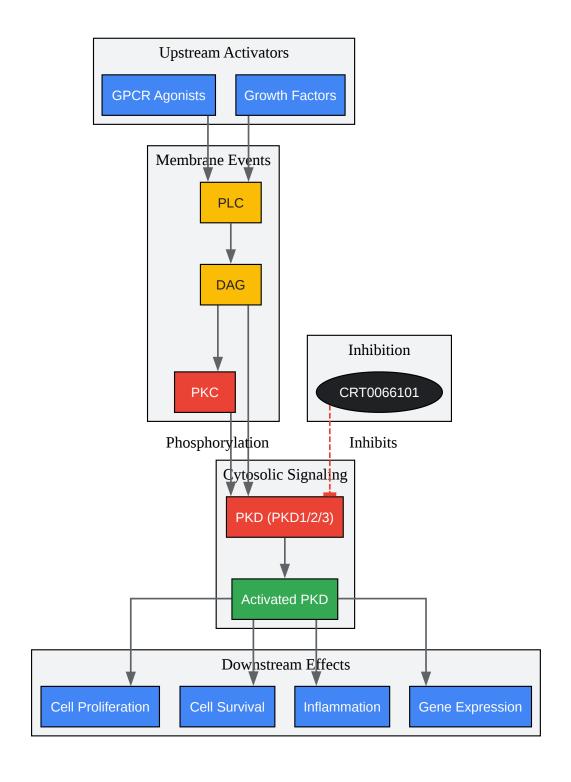


The IC50 values of CRT0066101 for the PKD isoforms were determined through a biochemical in vitro kinase assay.[3] The specific methodology employed was the Immobilized Metal Ion Affinity-based Fluorescence Polarization (IMAP) assay.[3] This technique measures the kinase-induced phosphorylation of a fluorescently labeled peptide substrate. The binding of the phosphorylated substrate to nanoparticles containing immobilized metal ions results in a change in the fluorescence polarization, which is then used to quantify kinase activity. The IC50 value is calculated as the concentration of CRT0066101 required to inhibit 50% of the PKD enzymatic activity. The specificity of CRT0066101 was further confirmed by screening against a large panel of over 90 other protein kinases, where it showed high selectivity for the PKD family.[2][3]

Visualizing the Mechanism and Workflow

To better understand the context of CRT0066101's action, the following diagrams illustrate the PKD signaling pathway and the experimental workflow for determining IC50 values.

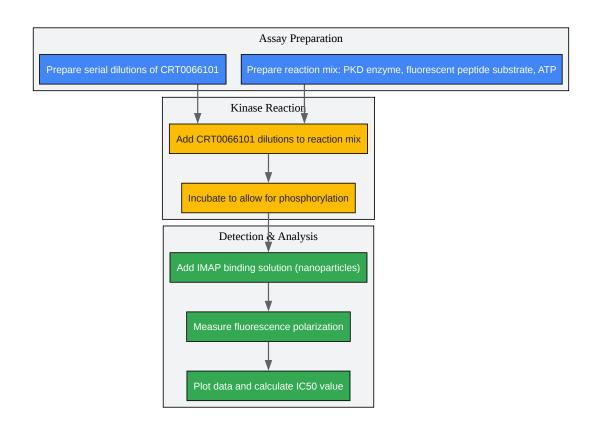




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Caption: Simplified Protein Kinase D (PKD) signaling pathway.





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Caption: Experimental workflow for IC50 determination using IMAP assay.



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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 3. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CRT0066101 | PKD inhibitor | Probechem Biochemicals [probechem.com]
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